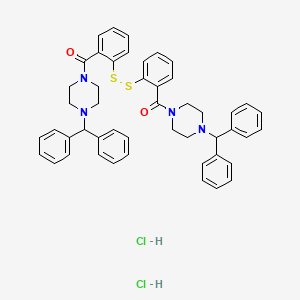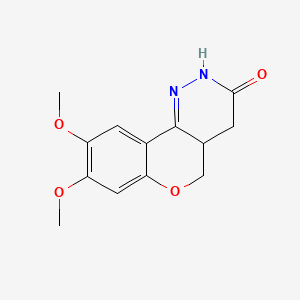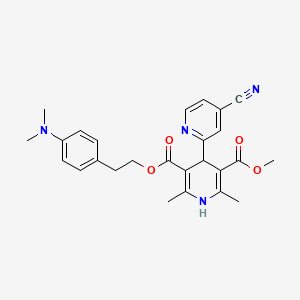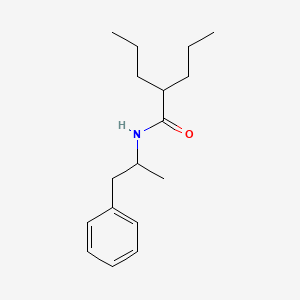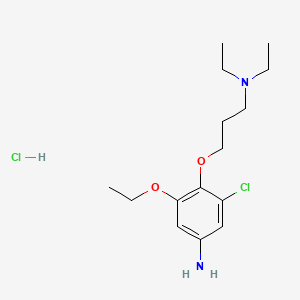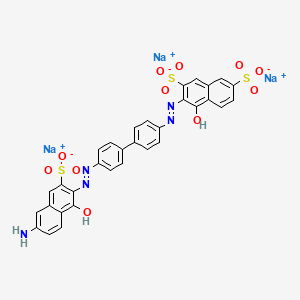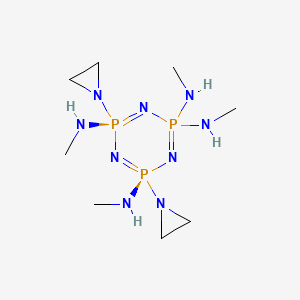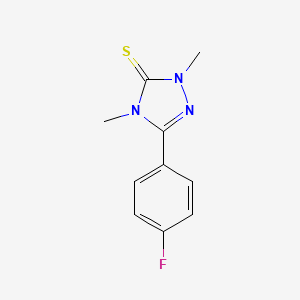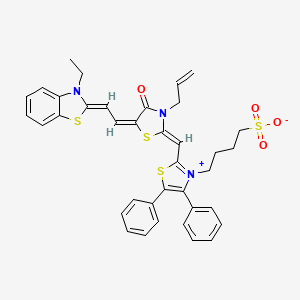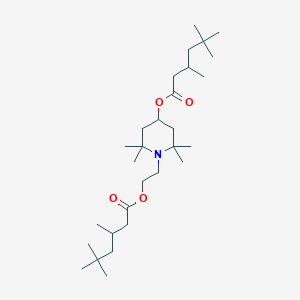
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is a complex organic compound that features an acridine moiety, which is known for its intercalating properties with DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through a series of reactions involving nitration, reduction, and cyclization of suitable precursors. The hexyl chain is then introduced via alkylation reactions. The final step involves the diazo coupling reaction to introduce the diazo group into the molecule .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form N-oxides.
Reduction: The diazo group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of acridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: Employed in DNA intercalation studies to understand DNA-protein interactions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The primary mechanism of action of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate involves DNA intercalation. The acridine moiety inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II. This leads to the prevention of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is unique due to its specific combination of an acridine moiety with a diazo group, which enhances its DNA intercalating properties and potential as a therapeutic agent. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
88373-12-0 |
|---|---|
Molecular Formula |
C24H27N5O3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 3-[6-(acridin-9-ylamino)hexylamino]-2-diazo-3-oxopropanoate |
InChI |
InChI=1S/C24H27N5O3/c1-2-32-24(31)22(29-25)23(30)27-16-10-4-3-9-15-26-21-17-11-5-7-13-19(17)28-20-14-8-6-12-18(20)21/h5-8,11-14H,2-4,9-10,15-16H2,1H3,(H,26,28)(H,27,30) |
InChI Key |
AAXUNUZHSFXVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)NCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
